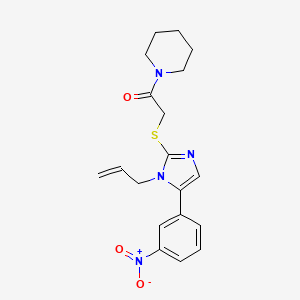

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic small molecule featuring:

- A 1H-imidazole core substituted with an allyl group at position 1 and a 3-nitrophenyl group at position 5.

- A thioether linkage connecting the imidazole moiety to a piperidin-1-yl ethanone group. Its synthesis likely parallels methods reported for structurally related ethanone derivatives .

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-2-9-22-17(15-7-6-8-16(12-15)23(25)26)13-20-19(22)27-14-18(24)21-10-4-3-5-11-21/h2,6-8,12-13H,1,3-5,9-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKQZSWHOUUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting with the appropriate aldehyde and amine, the imidazole ring can be synthesized through a condensation reaction.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide.

Attachment of the Nitrophenyl Group: This step involves a nitration reaction to introduce the nitro group onto the phenyl ring.

Thioether Formation: The imidazole derivative can be reacted with a thiol to form the thioether linkage.

Piperidinyl Substitution: Finally, the piperidinyl group can be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Reduction of the Nitro Group: This reaction would yield the corresponding amine derivative.

Substitution Reactions: These reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit promising antimicrobial activity. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known for their ability to inhibit various bacterial and fungal pathogens.

Anticancer Applications

The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar imidazole-based compounds against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated that these compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Anticancer Research

In another study, 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone was tested against several cancer cell lines. The findings indicated that the compound could inhibit cell proliferation and promote apoptosis in HeLa cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity. The nitrophenyl group might enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several classes of molecules, as outlined below.

Structural and Functional Group Comparisons

Key Observations:

Imidazole vs. Tetrazole Cores: Imidazole-based compounds (target, ) may exhibit enhanced metabolic stability compared to tetrazole derivatives (), as tetrazoles are prone to enzymatic degradation .

Thioether vs. Amide Linkages :

- The thioether in the target compound could improve lipophilicity and membrane permeability relative to amide-linked analogs (e.g., ) .

Piperidine vs.

Biological Activity

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The structure features an imidazole ring, a nitrophenyl group, and a thioether linkage, which are critical for its biological activity. The presence of these functional groups enhances its potential reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.4 g/mol |

| Key Functional Groups | Imidazole, Nitro, Thio |

Synthesis

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile.

- Introduction of the Nitro Group : Nitration reactions using nitric acid can introduce the nitrophenyl group.

- Formation of the Thioether Linkage : This involves coupling reactions between thiols and alkyl halides under basic conditions.

The mechanism of action for this compound may involve interactions with various biological targets, including enzymes and receptors. The imidazole moiety is known to participate in significant enzyme interactions, while the nitrophenyl group can enhance binding affinity through π-π interactions. The thioether linkage contributes to the compound's overall stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit promising antimicrobial properties. For instance, derivatives containing imidazole moieties have shown strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a study evaluating antimicrobial efficacy, compounds were tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results indicated significant inhibition against tested strains, suggesting that the compound could serve as a lead molecule for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound stem from its structural characteristics. Similar thioamide derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways involved remain an area for further investigation.

Case Studies

Several studies have explored the biological activities of compounds related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone:

- Antimicrobial Efficacy : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity, showing promising results comparable to established drugs .

- Anticancer Research : Investigations into similar imidazole-containing compounds revealed their ability to inhibit tumor growth in vitro, highlighting their potential as anticancer agents .

Q & A

Q. How to address discrepancies in biological activity between in vitro and computational predictions?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line viability, solvent DMSO concentration). Perform dose-response validation and compare with docking scores (e.g., RMSD values). If contradictions persist, consider off-target effects or metabolite interference, and use metabolomics profiling (LC-MS) to identify active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.